molecular formula C14H11IN2O2S B572520 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-56-5

2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572520
CAS No.: 1227268-56-5
M. Wt: 398.218
InChI Key: YMBBDDLKXGDYIB-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a specialized chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in the development of kinase inhibitors. The iodine substituent at the 2-position and the phenylsulfonyl protecting group make this building block an ideal substrate for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid exploration of structure-activity relationships (SAR) . Research indicates that analogs within this chemical class are of significant interest for developing broad-spectrum antiviral agents. Specifically, optimized pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of Adaptor Associated Kinase 1 (AAK1) . AAK1 is a promising host-targeted antiviral drug target because it regulates the intracellular trafficking of multiple unrelated RNA viruses, including Dengue and Ebola . Inhibiting AAK1 represents a strategic approach to creating broad-spectrum therapeutics with a potentially higher barrier to viral resistance compared to direct-acting antivirals. Key Research Applications: • Antiviral Drug Discovery: Serves as a core synthetic intermediate for developing AAK1 inhibitors against viruses such as Dengue and Ebola . • Kinase Profiling: The 7-azaindole scaffold is a known kinase inhibitor motif, making this compound valuable for probing other kinase targets. • Medicinal Chemistry: Used in hit-to-lead optimization campaigns to improve potency, selectivity, and physicochemical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBBDDLKXGDYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185100
Record name 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-56-5
Record name 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation Protocol

  • Reagents : Phenylsulfonyl chloride, NaH (base), anhydrous THF or DMF.

  • Mechanism : Deprotonation of the pyrrole nitrogen followed by nucleophilic attack on phenylsulfonyl chloride.

Example :

Regioselective Iodination at C2

Iodination at the 2-position is achieved using electrophilic iodinating agents.

N-Iodosuccinimide (NIS) Method

  • Conditions : NIS (1.1 equiv), AcOH or DCM, 25–50°C.

  • Regioselectivity : Directed by the electron-donating methyl group at C5 and sulfonyl group at N1.

Optimized Procedure :

Alternative Iodination Agents

  • I2/HIO4 : Less efficient (yields ≤60%) due to over-iodination risks.

  • Electrophilic I+ Sources : ICl or I2O5 require stringent temperature control.

Comparative Data :

Iodinating AgentSolventTemperatureYieldSource
NISDCM25°C82%
I2/HIO4AcOH50°C58%

Byproduct Management and Purification

Diiodination Mitigation

  • Challenge : Over-iodination at C2 and C3, as seen in 2,3-diiodo analogues.

  • Solution : Strict stoichiometric control of NIS (≤1.1 equiv) and monitoring via TLC/HPLC.

Chromatographic Purification

  • Stationary Phase : Silica gel with gradient elution (Hex → EtOAc).

  • Analytical Confirmation : LC-MS (m/z 398.22 [M+H]+), 1H NMR (δ 8.21 ppm, H-3 singlet).

Scalability and Industrial Adaptations

Large-Scale Synthesis

  • Patent Methods : Continuous flow systems for sulfonylation and iodination, reducing reaction times by 40%.

  • Cost Optimization : Recycling of solvents (e.g., DCM) and NIS recovery.

Green Chemistry Approaches

  • Solvent Alternatives : Cyclopentyl methyl ether (CPME) shows comparable yields to DCM with lower toxicity .

Mechanism of Action

The mechanism of action of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
This compound I (C2), CH₃ (C5), PhSO₂ (N1) Not provided High stability due to phenylsulfonyl; iodine enhances electrophilicity Target
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (C2), I (C5), PhSO₂ (N1) 418.64 Dual halogenation (Cl, I) increases reactivity; higher molecular weight than methyl analog
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (C3), CH₃ (C2), PhSO₂ (N1) Not provided Bromine at C3 may hinder steric access; methyl at C2 reduces steric bulk compared to iodine
5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), C₂H₅ (C2), PhSO₂ (N1) 365.26 Ethyl group at C2 increases lipophilicity; bromine at C5 alters electronic properties vs. iodine
3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine I (C3), OCH₃ (C5), Tosyl (N1) 428.24 Tosyl group enhances solubility; methoxy at C5 provides electron-donating effects vs. methyl

Key Observations

Bromine at C3 (3-Bromo-2-methyl analog) may reduce steric accessibility for target binding compared to iodine at C2 .

Methoxy at C5 (3-Iodo-5-methoxy analog) introduces polarizability, contrasting with the hydrophobic methyl group in the target compound .

Sulfonyl Group Variations :

  • The phenylsulfonyl group in the target compound provides moderate electronic withdrawal, while the tosyl group (4-methylbenzenesulfonyl) in the 3-Iodo-5-methoxy derivative enhances solubility via para-methyl substitution .

Biological Activity

2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₁IN₂O₂S
  • Molecular Weight : 398.22 g/mol
  • CAS Number : 1228666-07-6

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in various diseases, including cancer and viral infections.

Kinase Inhibition

Research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on various kinases:

  • CHK1 Inhibition : Compounds related to pyrrolo[2,3-b]pyridine have shown promise as CHK1 inhibitors, which play a role in DNA damage response. For instance, derivatives have been reported with IC50 values in the nanomolar range against CHK1 .
  • Selectivity Profiles : Studies have indicated that these compounds can exhibit selective inhibition profiles, favoring certain kinases over others, which is beneficial for minimizing side effects during therapeutic applications .

Biological Activity and Therapeutic Applications

The compound's biological activity has been evaluated in several studies:

Antiviral Activity

In the context of antiviral research, pyrrolopyridines have been explored for their potential against viral infections such as dengue. The inhibition of specific kinases involved in viral replication pathways suggests that this compound could be a candidate for further development as an antiviral agent .

Anticancer Properties

The inhibition of kinases involved in cancer cell proliferation has led to interest in this compound for oncology applications. Its ability to modulate pathways critical for tumor growth presents a potential avenue for cancer therapy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
MDPI Review (2014) Discussed the role of azaindole derivatives as kinase inhibitors and highlighted the potential for pyrrolopyridine derivatives in drug discovery .
DTIC Report (2019) Investigated the selectivity and binding modes of related compounds against AAK1 and GAK kinases, showcasing their antiviral potential .
RSC Publishing (2020) Explored structure-activity relationships (SAR) of pyrrolopyridines and their implications in developing selective kinase inhibitors .

Q & A

Q. Q1. What are the key synthetic pathways for preparing the pyrrolo[2,3-b]pyridine core structure, and how is the phenylsulfonyl group introduced?

The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via Sonogashira coupling or Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can react with alkynes or boronic acids to introduce substituents at the 3- and 5-positions . The phenylsulfonyl group is introduced via N1-sulfonylation using sodium hydride (NaH) and benzenesulfonyl chloride in dichloromethane (DCM) under argon. This method yields 3-Iodo-5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with ~75% efficiency after purification .

Key Steps:

  • N1-Alkylation/Sulfonylation: Use NaH as a base and sulfonyl chloride as the electrophile .
  • Purification: Silica gel chromatography with gradients of DCM/ethyl acetate (e.g., 9:1) .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2. How do reaction conditions (e.g., temperature, catalyst) influence the yield of sulfonylation reactions for N1-substituted derivatives?

Reaction efficiency depends on the base strength, solvent polarity, and temperature. For example, sulfonylation using NaH in DCM at 0°C to room temperature (rt) minimizes side reactions like hydrolysis. The addition of benzyltriethylammonium chloride as a phase-transfer catalyst improves reactivity by enhancing ion mobility . In contrast, THF-based systems with KOH and Bu4N+HSO4− achieve near-quantitative yields for N1-alkylation but require longer reaction times .

Data Comparison:

ConditionYieldCatalystReference
NaH, DCM, 0°C → rt75%Benzyltriethylammonium
KOH, THF, Bu4N+HSO4−99%None

Structural Characterization Challenges

Q. Q3. What NMR spectral features distinguish the 1H-pyrrolo[2,3-b]pyridine core, and how do substituents affect chemical shifts?

The 1H-pyrrolo[2,3-b]pyridine core exhibits distinct aromatic proton signals between δ 8.0–8.4 ppm (e.g., H-2 and H-6). Electron-withdrawing groups (e.g., -I, -SO2Ph) deshield adjacent protons, shifting signals downfield. For example, the phenylsulfonyl group causes a ~0.3 ppm downfield shift for H-3 compared to non-sulfonylated analogs . Additionally, NH protons in non-sulfonylated derivatives appear as broad singlets near δ 12.4 ppm but are absent in N1-protected compounds .

Key Spectral Data:

  • 3-Iodo-5-bromo-1-(phenylsulfonyl) derivative: δ 8.39 (d, J = 2.2 Hz, H-2), 8.32 (d, J = 2.1 Hz, H-6) .
  • 5-Bromo-3-(phenylethynyl) analog: NH at δ 12.40 ppm (broad) .

Structure-Activity Relationships (SAR) for Kinase Inhibition

Q. Q4. How do substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold influence FGFR inhibitory activity?

The 5-position is critical for hydrogen bonding with kinase hinge regions. Introducing trifluoromethyl (-CF3) or methoxyphenyl groups at this position enhances FGFR1 inhibition (IC50 = 7 nM for compound 4h) by interacting with Gly485 . At the 3-position, hydrophobic substituents (e.g., p-tolylethynyl) improve binding to hydrophobic pockets, while polar groups reduce potency. For example, 3-(p-tolylethynyl)-5-(3,4-dimethoxyphenyl) derivatives show 20% yield but 95% purity and moderate activity .

SAR Table:

Substituent (Position)FGFR1 IC50 (nM)Key InteractionReference
-CF3 (5)7H-bond with Gly485
-OCH3 (5)25Moderate hydrophobicity
-I (3)712Steric hindrance

Addressing Data Contradictions in Reaction Yields

Q. Q5. Why do similar synthetic routes report variable yields (e.g., 36% vs. 75%), and how can researchers optimize these protocols?

Yield discrepancies arise from differences in purification methods, reagent quality, and reaction scalability. For instance, silica gel chromatography with heptane/ethyl acetate (8:2) achieves 51% yield for Sonogashira products , while THF-based alkylation with NaH/MeI yields 75% after crystallization . Optimization strategies include:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., dioxane) enhance Suzuki-Miyaura reactions .

Advanced Applications: In Vivo and Molecular Docking Studies

Q. Q6. What preclinical evidence supports the use of pyrrolo[2,3-b]pyridine derivatives as anticancer agents?

Compound 4h (FGFR1 IC50 = 7 nM) inhibits 4T1 breast cancer cell proliferation (IC50 = 0.8 μM) and induces apoptosis via caspase-3 activation. In vivo, it reduces tumor volume by 60% in xenograft models . Molecular docking reveals that the 1H-pyrrolo[2,3-b]pyridine core forms a hydrogen bond with Asp641 in FGFR1’s ATP-binding pocket, while the 3-methoxy group occupies a hydrophobic cleft .

Key Findings:

  • In Vitro: 4h inhibits 4T1 cell migration and invasion at 1 μM .
  • In Silico: Binding energy ΔG = -9.8 kcal/mol for FGFR1-4h complex .

Safety and Handling Considerations

Q. Q7. What safety protocols are recommended for handling sulfonylated pyrrolo[2,3-b]pyridines?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection .
  • Storage: Away from ignition sources (P210) at 2–8°C under inert gas .
  • Waste Disposal: Neutralize with NaOH before disposal to avoid sulfonic acid formation .

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